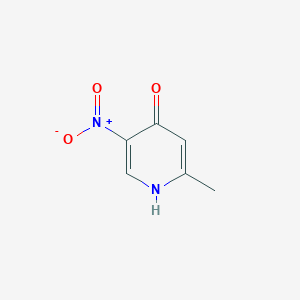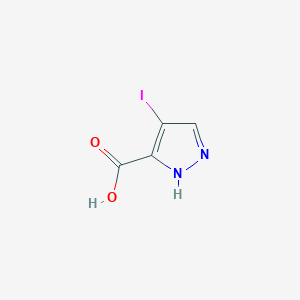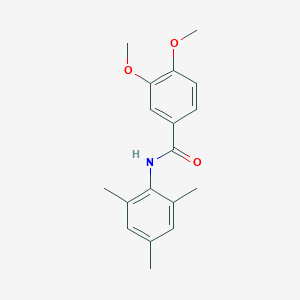
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide, also known as URB597, is a synthetic molecule that has been developed as a selective inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the metabolism of endocannabinoids, which are naturally occurring compounds in the body that play a role in pain modulation, inflammation, and other physiological processes. By inhibiting FAAH, URB597 can increase the levels of endocannabinoids in the body, leading to a range of potential therapeutic applications.
作用机制
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide works by inhibiting the enzyme FAAH, which is responsible for the metabolism of endocannabinoids. By inhibiting FAAH, 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide can increase the levels of endocannabinoids in the body, leading to a range of potential therapeutic applications.
生化和生理效应
The biochemical and physiological effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide are related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids have been shown to play a role in pain modulation, inflammation, mood regulation, and other physiological processes.
实验室实验的优点和局限性
One advantage of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has a relatively short half-life in the body, which can limit its effectiveness in some applications. Additionally, the use of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide in lab experiments can be complicated by the fact that endocannabinoids have a range of effects in the body, making it difficult to isolate the specific effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide.
未来方向
There are several potential future directions for research on 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide. One area of interest is in the development of more potent and selective FAAH inhibitors, which could have greater therapeutic potential. Another area of research is in the use of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to enhance their effectiveness. Finally, there is a need for further research on the long-term effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide on the body, particularly in terms of its potential for addiction or tolerance.
合成方法
The synthesis of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzoyl chloride with 2,4,6-trimethylaniline to form the intermediate 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide. This compound is then treated with lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group, followed by acylation with 4-bromobutyric acid to form the final product.
科学研究应用
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has been the subject of extensive research in recent years, with a focus on its potential therapeutic applications. One area of interest is in the treatment of pain, as endocannabinoids have been shown to play a role in pain modulation. Studies have shown that 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide can increase the levels of endocannabinoids in the body, leading to a reduction in pain sensitivity in animal models.
Another area of research is in the treatment of anxiety and depression. Endocannabinoids have been shown to play a role in the regulation of mood, and 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models.
属性
CAS 编号 |
4168-20-1 |
|---|---|
产品名称 |
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)14-6-7-15(21-4)16(10-14)22-5/h6-10H,1-5H3,(H,19,20) |
InChI 键 |
ZHAOAOADOMXAJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
溶解度 |
44.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



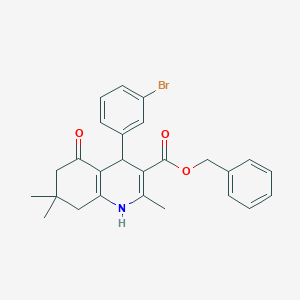
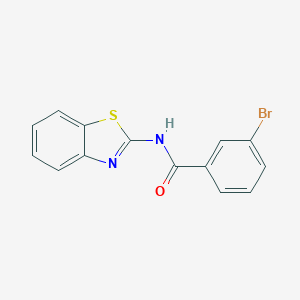
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
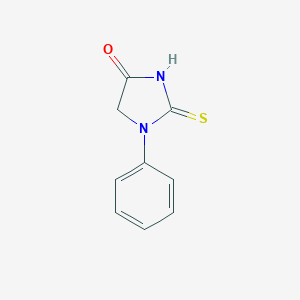
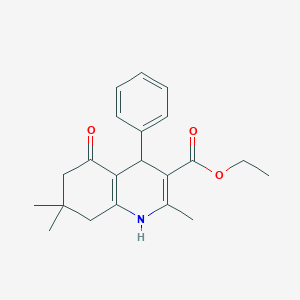
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
